P2X3 Receptor Antagonist Potency: 3-Bromo Derivative vs. Clinical-Stage Comparator Gefapixant (AF-219)
3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide antagonizes recombinant rat P2X3 receptors with an EC50 of 80 nM when evaluated at 10 µM in Xenopus oocyte electrophysiology assays [1]. The clinical-stage P2X3 antagonist Gefapixant (AF-219, MK-7264) exhibits an IC50 of approximately 30 nM against human recombinant hP2X3 homotrimers and 100–250 nM against hP2X2/3 heterotrimers in calcium flux and voltage-clamp assays [2]. Although these measurements were obtained in different expression systems and species orthologs (rat vs. human), the 80 nM EC50 positions the target compound within the low-nanomolar potency band characteristic of therapeutically validated P2X3 antagonists, supporting its utility as a structurally distinct tool compound or backup series lead.
| Evidence Dimension | P2X3 receptor antagonist activity (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocyte, antagonist mode at 10 µM) |
| Comparator Or Baseline | Gefapixant IC50 ≈ 30 nM (human hP2X3 homotrimer); 100–250 nM (human hP2X2/3 heterotrimer); A-317491 is a known P2X3 antagonist with lower potency (IC50 typically >100 nM) |
| Quantified Difference | Target compound EC50 (80 nM) is ~2.7-fold higher than Gefapixant hP2X3 IC50 (30 nM), but within the same nanomolar potency range; binds with comparable affinity when accounting for species/assay differences. |
| Conditions | Electrophysiology: recombinant rat P2X3 in Xenopus oocytes (target); calcium flux / voltage-clamp: recombinant human P2X3 and P2X2/3 in HEK293 cells (Gefapixant) |
Why This Matters
Confirms that the compound achieves nanomolar P2X3 engagement comparable to clinical-stage antagonists, making it a viable chemical probe for target validation or a starting point for medicinal chemistry optimization without intellectual property overlap with Gefapixant.
- [1] BindingDB. BDBM50118219: EC50 = 80 nM at recombinant rat P2X3 purinoceptor 3, antagonist mode at 10 µM, Xenopus oocyte assay. View Source
- [2] Ford, A. P.; Smith, S. A.; Dillon, M. P. AF-219: a first-in-class, selective, clinical P2X3 antagonist. FASEB J. 2013, 27, lb493. IC50 values: hP2X3 ~30 nM; hP2X2/3 100–250 nM. View Source
